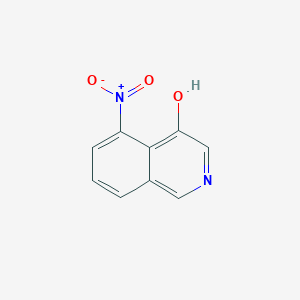
1,9-Nonanediol, monoacetate
Vue d'ensemble
Description
1,9-Nonanediol, monoacetate is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,9-Nonanediol, where one of the hydroxyl groups is acetylated. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Nonanediol, monoacetate can be synthesized through the acetylation of 1,9-Nonanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of one hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Nonanediol, monoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 1,9-Nonanediol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 1,9-Nonanediol and acetic acid.
Oxidation: Nonanoic acid or nonanone derivatives.
Reduction: 1,9-Nonanediol.
Applications De Recherche Scientifique
1,9-Nonanediol, monoacetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of polymers and other complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,9-Nonanediol, monoacetate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the ester bond or the hydroxyl groups. The molecular targets include esterases and oxidoreductases, which catalyze the conversion of the compound into its respective products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Nonanediol: The parent compound with two hydroxyl groups.
1,8-Octanediol: A similar diol with one less carbon atom.
1,10-Decanediol: A similar diol with one more carbon atom.
Uniqueness
1,9-Nonanediol, monoacetate is unique due to its selective acetylation, which imparts different chemical properties compared to its parent compound and other similar diols. The presence of the ester group allows for specific reactions and applications that are not possible with the unmodified diols.
Propriétés
IUPAC Name |
acetic acid;nonane-1,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2.C2H4O2/c10-8-6-4-2-1-3-5-7-9-11;1-2(3)4/h10-11H,1-9H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGKWIWNNANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCO)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60761281 | |
| Record name | Acetic acid--nonane-1,9-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60761281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103109-24-6 | |
| Record name | Acetic acid--nonane-1,9-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60761281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3204168.png)





![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)






